molecular formula C11H5NO4 B12571352 5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione CAS No. 189274-62-2

5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione

Cat. No.: B12571352
CAS No.: 189274-62-2
M. Wt: 215.16 g/mol
InChI Key: OJRMUXHQJNOMQJ-UHFFFAOYSA-N
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Description

5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione is a chemical compound known for its unique structure and potential applications in various fields of science. This compound belongs to the oxazoloquinoline family, which is characterized by a fused ring system containing both oxazole and quinoline moieties. The presence of these heterocyclic rings imparts distinct chemical and physical properties to the compound, making it a subject of interest in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the cyclization of methyl 2-amino-2-(3,4-dihydro)-2-(3,4-dihydro-2(1H)-quinoxalinylidene) acetate with amyl nitrite in the presence of 2,2,2-trichloroacetic acid and dioxane/diethyl ether as solvents . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents onto the quinoline ring .

Scientific Research Applications

5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-[1,3]Oxazolo[3,2-a]quinoline-1,2,5-trione is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and application development .

Properties

CAS No.

189274-62-2

Molecular Formula

C11H5NO4

Molecular Weight

215.16 g/mol

IUPAC Name

[1,3]oxazolo[3,2-a]quinoline-1,2,5-trione

InChI

InChI=1S/C11H5NO4/c13-8-5-9-12(10(14)11(15)16-9)7-4-2-1-3-6(7)8/h1-5H

InChI Key

OJRMUXHQJNOMQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C3N2C(=O)C(=O)O3

Origin of Product

United States

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